Ljh685
Ljh685
LJH685 is an inhibitor of p90 ribosomal S6 kinases (RSKs, also known as MAP kinase-activated protein kinases, or MAPKAPKs) that inhibits RSK1, 2, and 3 in vitro with IC50 values of 6, 5, and 4 nM, respectively. It is selective for RSKs over a panel of 96 other kinases. LJH685 blocks RSK activity in cells, preventing phosphorylation of y-box-binding protein 1 on Ser102.1 The inhibition of RSK activity correlates with antiproliferative effects in MAPK pathway-dependent cancer cell lines, but only in an anchorage-independent growth setting.
LJH685 is a potent and specific RSK inhibitor.
LJH685 is a potent and specific RSK inhibitor.
Brand Name:
Vulcanchem
CAS No.:
1627710-50-2
VCID:
VC0533337
InChI:
InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3
SMILES:
CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
Molecular Formula:
C22H21F2N3O
Molecular Weight:
381.4 g/mol
Ljh685
CAS No.: 1627710-50-2
Cat. No.: VC0533337
Molecular Formula: C22H21F2N3O
Molecular Weight: 381.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | LJH685 is an inhibitor of p90 ribosomal S6 kinases (RSKs, also known as MAP kinase-activated protein kinases, or MAPKAPKs) that inhibits RSK1, 2, and 3 in vitro with IC50 values of 6, 5, and 4 nM, respectively. It is selective for RSKs over a panel of 96 other kinases. LJH685 blocks RSK activity in cells, preventing phosphorylation of y-box-binding protein 1 on Ser102.1 The inhibition of RSK activity correlates with antiproliferative effects in MAPK pathway-dependent cancer cell lines, but only in an anchorage-independent growth setting. LJH685 is a potent and specific RSK inhibitor. |
|---|---|
| CAS No. | 1627710-50-2 |
| Molecular Formula | C22H21F2N3O |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | 2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol |
| Standard InChI | InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3 |
| Standard InChI Key | IKUFKDGKRLMXEX-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F |
| Canonical SMILES | CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F |
| Appearance | Solid powder |
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